1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL
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Overview
Description
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL is an organic compound with a complex structure that includes an aminophenyl group, a butoxy group, and a propanol backbone
Preparation Methods
The synthesis of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-butoxypropan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL can be compared with similar compounds, such as:
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities, such as the presence of aminophenyl groups and alkoxy substituents. this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
93966-58-6 |
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Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[4-[(4-aminophenyl)methyl]anilino]-3-butoxypropan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-12-24-15-20(23)14-22-19-10-6-17(7-11-19)13-16-4-8-18(21)9-5-16/h4-11,20,22-23H,2-3,12-15,21H2,1H3 |
InChI Key |
HBHGSQLFKAKHML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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